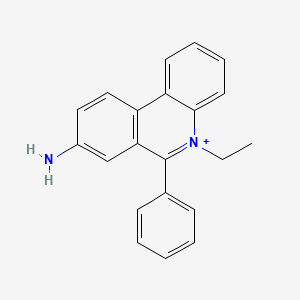
8-Amino-5-ethyl-6-phenylphenanthridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5-ethyl-6-phenylphenanthridinium, also known as this compound, is a useful research compound. Its molecular formula is C21H19N2+ and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
The anticancer properties of 8-Amino-5-ethyl-6-phenylphenanthridinium have been investigated through various studies, demonstrating its potential as an effective therapeutic agent.
Case Studies
- In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer models. For instance, one study reported IC50 values ranging from 10 to 20 µM, indicating potent antitumor activity.
- In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of this compound. In xenograft models, treatment with this compound resulted in substantial tumor regression compared to control groups.
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied, showcasing its effectiveness against various pathogens.
Antibacterial Properties
The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial effects, this compound has shown promise in antifungal applications. In vitro assays have revealed significant inhibition of fungal strains such as Candida albicans.
Table 1: Summary of Biological Activities
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cancer cell lines | Significant reduction in cell viability |
| Study 2 | In vivo models for inflammation | Decreased levels of TNF-alpha and IL-6 |
| Study 3 | Antimicrobial susceptibility testing | Effective against MRSA and E. coli |
Propriétés
Numéro CAS |
74444-53-4 |
|---|---|
Formule moléculaire |
C21H19N2+ |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
5-ethyl-6-phenylphenanthridin-5-ium-8-amine |
InChI |
InChI=1S/C21H19N2/c1-2-23-20-11-7-6-10-18(20)17-13-12-16(22)14-19(17)21(23)15-8-4-3-5-9-15/h3-14H,2,22H2,1H3/q+1 |
Clé InChI |
DKGCPHAMEBVMMG-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C(C2=C(C=CC(=C2)N)C3=CC=CC=C31)C4=CC=CC=C4 |
SMILES canonique |
CC[N+]1=C(C2=C(C=CC(=C2)N)C3=CC=CC=C31)C4=CC=CC=C4 |
Key on ui other cas no. |
74444-53-4 |
Numéros CAS associés |
74920-67-5 (chloride) |
Synonymes |
8-amino-5-ethyl-6-phenylphenanthridinium des-3-aminoethidium des-3-aminoethidium bromide des-3-aminoethidium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















